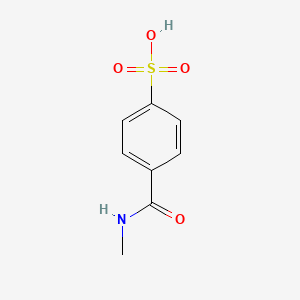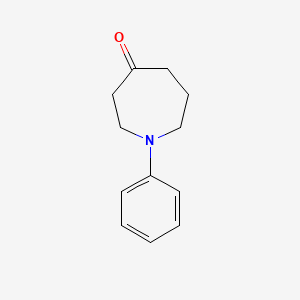![molecular formula C12H19NO2 B13918130 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of an amino group and an acetic acid moiety attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid typically involves the functionalization of adamantane derivatives. One common method is the Cope alkylation of bromoketones in the presence of ammonium acetate and a catalytic amount of acetic acid . This reaction yields diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate and diethyl-1-(1-adamantylmethyl)-2-bromoethyl-idenemalonate in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and enzyme inhibition.
Medicine: Adamantane derivatives are known for their antiviral and antiparkinsonian properties, suggesting potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The rigid adamantane core provides a stable scaffold that enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyladamantane-1-acetic acid
- Adamantane-1-carboxylic acid
- 1-Aminoadamantane
Uniqueness
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is unique due to the specific positioning of the amino and acetic acid groups on the adamantane core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[(5S,7R)-3-amino-1-adamantyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15)/t8-,9+,11?,12? |
Clé InChI |
YNPWECOFXFMAHU-LRSDLPTKSA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)

![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)

